methyl (3S,4S)-4-methylpiperidine-3-carboxylate;hydrochloride
Description
Methyl (3S,4S)-4-methylpiperidine-3-carboxylate hydrochloride (CAS: 2227197-31-9) is a chiral piperidine derivative featuring a methyl ester at position 3 and a methyl substituent at position 4 of the piperidine ring. Its stereospecific (3S,4S) configuration distinguishes it from other stereoisomers, which exhibit distinct physicochemical and biological properties. This compound is frequently utilized in medicinal chemistry as a building block for synthesizing bioactive molecules, particularly in central nervous system (CNS) drug discovery due to its ability to modulate receptor binding and pharmacokinetic profiles .
Properties
IUPAC Name |
methyl (3S,4S)-4-methylpiperidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6-3-4-9-5-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATUSYOQNXADOL-UOERWJHTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCNC[C@H]1C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S,4S)-4-methylpiperidine-3-carboxylate;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as piperidine and methyl acrylate.
Chiral Catalysts: Chiral catalysts are often used to ensure the correct stereochemistry of the product.
Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperatures and solvents, to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
methyl (3S,4S)-4-methylpiperidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
methyl (3S,4S)-4-methylpiperidine-3-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a building block for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl (3S,4S)-4-methylpiperidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Stereoisomers
The stereochemistry and substituent positioning significantly influence the properties of piperidine derivatives. Key comparisons include:
Impact of Substituents and Ring Modifications
- Fluorine vs. Methyl Groups : The difluoro analogue (CAS 1779974-06-9) exhibits higher polarity and metabolic resistance compared to the target compound, making it suitable for long-acting therapeutics .
- Ethyl vs. Methyl Esters : Ethyl esters (e.g., ethyl 4-methylpiperidine-3-carboxylate derivatives) demonstrate altered lipophilicity and hydrolysis rates, affecting bioavailability .
Ring System Variations
- Piperidine vs. Pyrrolidine : Pyrrolidine derivatives (e.g., (3S,4S)-ethyl 4-methylpyrrolidine-3-carboxylate, CAS 1260603-24-4) have smaller 5-membered rings, leading to increased ring strain and basicity compared to piperidines. This impacts conformational flexibility and target engagement .
Bioactivity and Structure-Activity Relationships (SAR)
Evidence from bioactivity clustering () indicates that structural similarity correlates with overlapping protein target interactions. For example:
- The target compound and its stereoisomers (CAS 2227197-31-9 vs. 1009376-67-3) may exhibit divergent modes of action due to enantioselective receptor binding .
- Compounds with fluorine or chlorophenyl substituents cluster separately in bioactivity profiles, reflecting their unique pharmacological properties .
Physicochemical Properties
| Property | Target Compound | (3R,4R)-Isomer | Difluoro Analogue | Chlorophenyl Derivative |
|---|---|---|---|---|
| Molecular Weight | 193.67 | 193.67 | 223.63 | 267.75 |
| LogP (Predicted) | ~1.2 | ~1.2 | ~1.8 | ~3.5 |
| pKa (Predicted) | 7.8 | 7.8 | 6.5 | 7.7 |
| Aqueous Solubility | Moderate | Moderate | Low | Very low |
Biological Activity
Methyl (3S,4S)-4-methylpiperidine-3-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound has garnered attention for its potential biological activities, including enzyme inhibition and receptor interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | methyl (3S,4S)-4-methylpiperidine-3-carboxylate hydrochloride |
| CAS Number | 2375164-81-9 |
| Molecular Formula | C8H16ClNO2 |
| Molecular Weight | 193.68 g/mol |
| Purity | 97% |
The biological activity of methyl (3S,4S)-4-methylpiperidine-3-carboxylate hydrochloride is primarily attributed to its interactions with various molecular targets. These interactions can include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, which can affect metabolic pathways.
- Receptor Binding : It may bind to certain receptors, influencing physiological responses.
Case Studies and Research Findings
-
Inhibition of P-glycoprotein (P-gp) :
A study demonstrated that analogues of piperidine derivatives, including methyl (3S,4S)-4-methylpiperidine-3-carboxylate, showed potential in reversing drug resistance in cancer cells by inhibiting P-glycoprotein. This effect was particularly noted in HEK293 cells overexpressing P-gp, with selectivity towards P-gp over CYP3A4 . -
c-Met Kinase Activity :
Research has indicated that derivatives related to this compound exhibit significant inhibitory activity against c-Met kinase. For instance, one analogue showed an IC50 value of 8.6 nM against c-Met kinase and inhibited cell proliferation effectively .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of methyl (3S,4S)-4-methylpiperidine-3-carboxylate hydrochloride, a comparison with similar compounds is essential:
| Compound | IC50 (nM) | Activity Description |
|---|---|---|
| Methyl (3S,4S)-4-methylpiperidine-3-carboxylate hydrochloride | 8.6 | Inhibits c-Met kinase activity |
| Ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride | 11.2 | Moderate inhibition of c-Met kinase |
| Methyl (3S,4S)-3-methylpiperidine-4-carboxylate hydrochloride | 64.0 | Weaker inhibition compared to above |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
